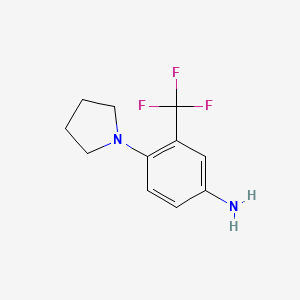

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

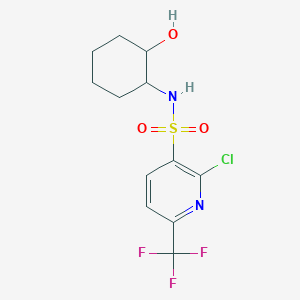

“4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound also contains a trifluoromethyl group and an aniline group .

Synthesis Analysis

The synthesis of compounds like “4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .

Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .

Physical And Chemical Properties Analysis

The molecular weight of “4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” is 303.15 . Other physical and chemical properties were not specified in the sources I found.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

Crystal Structure of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline This study delves into the crystal structure of a compound closely related to 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline, revealing a coplanar arrangement between the pyrrolidine and benzene rings. The crystal structure is characterized by strong N-H···O hydrogen bonds, forming a two-dimensional sheet, and weak C-H···π interactions leading to a three-dimensional network. Theoretical calculations align closely with experimental data, providing insights into molecular geometry and intermolecular interactions (Krishnan et al., 2021).

Kinase Inhibitors and QSAR Studies

Docking and QSAR Studies for Aniline Derivatives as c-Met Kinase Inhibitors This research investigates aniline derivatives, including structures similar to 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline, as c-Met kinase inhibitors. The study uses docking and quantitative structure–activity relationship (QSAR) methods, revealing significant insights into molecular features contributing to high inhibitory activity. These findings are pivotal for understanding the biological activities and potential therapeutic applications of these compounds (Caballero et al., 2011).

Synthesis and NLO Applications

Synthesis of Binary Adducts with Phenolic Coformers for NLO Applications Research on the synthesis of binary adducts involving anilines demonstrates the formation of polar crystals, potentially applicable in non-linear optical (NLO) applications. The study's synthesis and characterization techniques offer valuable insights into the structural aspects and potential uses in NLO technologies (Draguta et al., 2015).

Ring-Opening Polymerization

Silver(I)-Pyridinyl Schiff Base Complexes in Ring-Opening Polymerization This study explores the reactivity of silver(I)-pyridinyl Schiff base complexes, which could be structurally related to the compound , in the ring-opening polymerization of ε-caprolactone. Such research is significant for understanding the catalytic properties and potential industrial applications of these complexes (Njogu et al., 2017).

Safety and Hazards

Zukünftige Richtungen

The future directions for “4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” and similar compounds could involve further investigations into how the chiral moiety influences biological activity . Additionally, new synthetic strategies and modifications could be explored to design new pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-yl-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(15)3-4-10(9)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAASCUUHAHDMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)

![N-(2-ethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2366807.png)

![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2366808.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methoxyphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2366813.png)

![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)